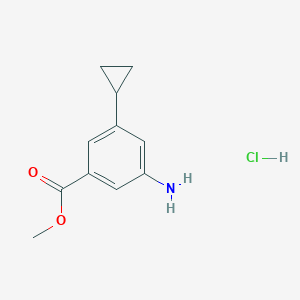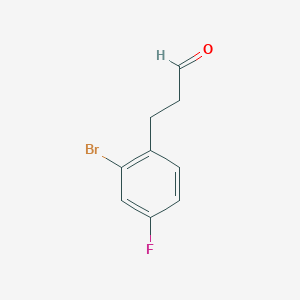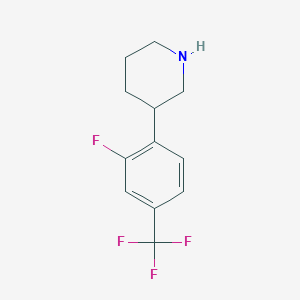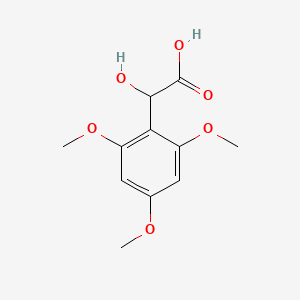![molecular formula C11H16N2O4 B13589893 1H-Imidazole-4-propanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B13589893.png)
1H-Imidazole-4-propanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1-[(tert-butoxy)carbonyl]-1H-imidazol-4-yl}propanoic acid: is a compound that features a tert-butoxycarbonyl (BOC) protecting group attached to an imidazole ring. This compound is of interest in organic synthesis due to its role in protecting functional groups during chemical reactions. The BOC group is commonly used to protect amines, allowing for selective reactions to occur without interference from the amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{1-[(tert-butoxy)carbonyl]-1H-imidazol-4-yl}propanoic acid typically involves the protection of the imidazole ring with a BOC group. This can be achieved through the reaction of the imidazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and scalability of the synthesis process . These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-{1-[(tert-butoxy)carbonyl]-1H-imidazol-4-yl}propanoic acid undergoes various chemical reactions, including:
Deprotection: Removal of the BOC group using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions:
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products:
Deprotection: The major product is the free amine after the removal of the BOC group.
Substitution: The products vary based on the nucleophile used in the reaction.
Scientific Research Applications
Chemistry: 3-{1-[(tert-butoxy)carbonyl]-1H-imidazol-4-yl}propanoic acid is used in peptide synthesis as a protecting group for amines. It allows for selective reactions to occur without interference from the amine group, facilitating the synthesis of complex peptides .
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and protein interactions. The BOC group can be selectively removed to activate or deactivate specific functional groups in biomolecules .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs). The BOC group provides stability during the synthesis process, ensuring the integrity of the final product .
Mechanism of Action
The mechanism of action of 3-{1-[(tert-butoxy)carbonyl]-1H-imidazol-4-yl}propanoic acid involves the protection and deprotection of amine groups. The BOC group is added to the amine through nucleophilic addition-elimination reactions, forming a stable carbamate. The deprotection process involves protonation of the carbonyl oxygen, leading to the cleavage of the tert-butyl group and the formation of the free amine . This mechanism is crucial in peptide synthesis and other applications where selective protection of functional groups is required.
Comparison with Similar Compounds
N-Boc-imidazole: Another compound with a BOC-protected imidazole ring, used for similar purposes in organic synthesis.
N-Cbz-imidazole: Features a carbobenzoxy (Cbz) protecting group instead of BOC, offering different stability and deprotection conditions.
Uniqueness: 3-{1-[(tert-butoxy)carbonyl]-1H-imidazol-4-yl}propanoic acid is unique due to its specific structure, which combines the BOC protecting group with an imidazole ring. This combination provides both steric hindrance and electronic effects that influence its reactivity and selectivity in chemical reactions .
Properties
Molecular Formula |
C11H16N2O4 |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C11H16N2O4/c1-11(2,3)17-10(16)13-6-8(12-7-13)4-5-9(14)15/h6-7H,4-5H2,1-3H3,(H,14,15) |
InChI Key |
JMFMQSYXHAQNLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-amine](/img/structure/B13589829.png)






![1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13589870.png)
![1-[(Tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylicacid](/img/structure/B13589871.png)


![methyl1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylatehydrochloride](/img/structure/B13589880.png)

